Melittin

Übersicht

Beschreibung

Melittin is a major component of the venom of the European honeybee, Apis mellifera. It is a small, cationic peptide consisting of 26 amino acids. This compound is known for its potent antimicrobial, anti-inflammatory, and anticancer properties. It has been extensively studied for its potential therapeutic applications in various fields, including medicine, biology, and chemistry .

Wissenschaftliche Forschungsanwendungen

Melittin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Antimikrobielle Aktivität: this compound zeigt eine breite antimikrobielle Aktivität gegen Bakterien, Pilze und Viren. .

Entzündungshemmende Wirkungen: Es wurde gezeigt, dass this compound Entzündungen reduziert, indem es die Produktion von proinflammatorischen Zytokinen hemmt und die Immunantwort moduliert.

Krebshemmende Eigenschaften: this compound induziert Apoptose in Krebszellen, indem es Zellmembranen zerstört und apoptotische Pfade aktiviert.

Neuroprotektive Wirkungen: This compound wurde auf sein Potenzial untersucht, vor neurodegenerativen Erkrankungen zu schützen, indem es oxidativen Stress und Entzündungen reduziert.

Arzneimittelverabreichung: This compound wurde als Bestandteil in Arzneimittelverabreichungssystemen verwendet, um die Abgabe von therapeutischen Wirkstoffen an Zielzellen zu verbessern.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Interaktion mit Zellmembranen aus. Es hat eine starke Oberflächenaktivität auf Lipidmembranen, was zur Porenbildung und Membranstörung führt. Dies führt zur Zelllyse und Freisetzung von intrazellulären Bestandteilen . This compound aktiviert auch Nozizeptor- (Schmerzrezeptor-) Zellen über verschiedene Mechanismen, darunter die Aktivierung von transienten Rezeptorpotential-Vanilloid-Rezeptorkanälen und die Freisetzung von Entzündungsmediatoren .

Wirkmechanismus

Melittin is a major component of bee venom, known for its diverse pharmacological effects. It is a cationic amphiphilic peptide with a linear α-helix structure . This article provides a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound targets both cell membranes and intracellular components of various pathogens . It has been reported to inhibit a broad spectrum of fungal genera and microbial pathogens . It also activates primary nociceptor cells .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes. It can punch holes directly in cell membranes due to the positively charged amino acids it contains . This peptide can selectively open thermal nociceptor transient receptor potential vanilloid receptor channels via phospholipase A2-lipoxygenase/cyclooxygenase metabolites, leading to depolarization of primary nociceptor cells .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses signal pathways of TLR2, TLR4, CD14, NEMO, and PDGFRβ . By inhibiting these pathways, this compound decreases activation of p38, ERK1/2, AKT, PLCγ1 as well as translocation of NF-κB into the nucleus . This results in reduced inflammation in various tissues .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its interaction with cell membranes. It has been suggested that the development of a drug delivery vehicle by incorporating this compound into a nanoparticle represents a safe approach for in vivo application of this compound with favorable pharmacokinetics .

Result of Action

The action of this compound results in various molecular and cellular effects. It has strong surface effects on cell membranes, causing pore-formation in epithelial cells and the destruction of red blood cells . It also increases the membrane permeability and intracellular ROS generation in bacteria, contributing to bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound can indiscriminately permeabilize different types of membranes . At concentrations in the nanomolar range, this compound can induce temporary pores that facilitate transmembrane conduction of atomic ions without causing leakage of glucose or larger molecules .

Biochemische Analyse

Biochemical Properties

Melittin interacts with a broad spectrum of fungal genera including Aspergillus, Botrytis, Candida, Colletotrichum, Fusarium, Malassezia, Neurospora, Penicillium, Saccharomyces, Trichoderma, Trichophyton, and Trichosporon . It hinders fungal growth by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .

Cellular Effects

This compound has been reported to exert strong anticancer activity against various cancers . It can induce apoptosis in leukaemia cell lines of different origin acute lymphoblastic leukaemia (CCRF-CEM) and chronic myelogenous leukaemia (K-562) . This compound also has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells .

Molecular Mechanism

This compound possesses a multi-target mechanism of action against fungal cells . It inhibits a broad spectrum of fungal genera by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .

Temporal Effects in Laboratory Settings

This compound shows extensive hemolysis and cytotoxicity activities with intraperitoneal LD 50 value of 4.98 mg/kg in BALB/c mice . This compound at its safe dose could not exhibit antimicrobial activity, which hinders its application in clinical practice .

Dosage Effects in Animal Models

Injection of this compound into animals and humans causes pain sensation . In the rotarod behavioral test, which measures motor function, this compound-treated hSOD1 G93A mice displayed a 1.7-fold increase in motor function 7 days after treatment with this compound .

Metabolic Pathways

This compound can effectively enhance the therapeutic properties of some first-line drugs . It exerts cytotoxic effects on normal human cells by increasing the mRNA levels of oxidative stress- and apoptosis-related genes .

Transport and Distribution

This compound has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells . The conformational changes and inter-peptide cooperation of this compound molecules, as well as this compound-induced disturbances to membrane structure, such as deformation and lipid extraction, are regarded as key factors influencing the insertion of peptides into membranes .

Subcellular Localization

In vitro fluorescence imaging of DapAMCA-labeled this compound in cancer cells demonstrated high membrane-penetrating activity, with strong nuclear and nucleolar localization ability .

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen

Melittin kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, die die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette beinhaltet, die an einem festen Träger verankert ist. Das Verfahren verwendet typischerweise Fmoc (9-Fluorenylmethyloxycarbonyl)-Chemie zum vorübergehenden Schutz der Aminogruppen. Das Peptid wird dann vom festen Träger abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann durch rekombinante DNA-Technologie erreicht werden. Dies beinhaltet die Insertion des this compound-Gens in einen geeigneten Expressionsvektor, der dann in einen Wirtsorganismus wie Escherichia coli eingeführt wird. Der Wirtsorganismus produziert this compound, das anschließend mittels Affinitätschromatographie und anderen Reinigungsverfahren gereinigt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Melittin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann durch reaktive Sauerstoffspezies oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Reduktion: Die Reduktion von Disulfidbrücken in this compound kann mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere reaktive Sauerstoffspezies.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien, die in der Peptidsynthese verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfidbrücken.

Reduktion: Spaltung von Disulfidbrücken.

Substitution: Modifizierte Melittinpeptide mit veränderten Aminosäuresequenzen.

Vergleich Mit ähnlichen Verbindungen

Melittin ist einzigartig in seinen starken antimikrobiellen, entzündungshemmenden und krebshemmenden Eigenschaften. Ähnliche Verbindungen umfassen:

Secapin: Ein weiterer Bestandteil von Bienengift mit antimikrobiellen Eigenschaften.

Magainin: Ein antimikrobielles Peptid aus Froschhaut mit ähnlichen membranstörenden Eigenschaften.

This compound zeichnet sich durch seine breite Aktivität und potenziellen therapeutischen Anwendungen in verschiedenen Bereichen aus.

Eigenschaften

IUPAC Name |

2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZNPDIRNWWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

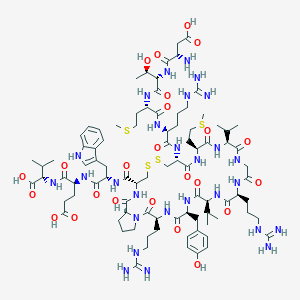

Molecular Formula |

C131H229N39O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893812 | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37231-28-0, 20449-79-0 | |

| Record name | Mellitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melittin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20449-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.